

A Technical Guide to the Theoretical Density of Barium Phosphite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium phosphite

Cat. No.: B1164907

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This technical guide provides a detailed analysis of the theoretical density of **barium phosphite**, focusing on the well-characterized hemihydrate form, $\text{Ba}(\text{H}_2\text{PO}_3)_2 \cdot 0.5\text{H}_2\text{O}$. The information is intended for researchers, scientists, and professionals in drug development and material science who require a fundamental understanding of this inorganic compound's crystallographic and physical properties.

Introduction to Barium Phosphite

Barium phosphite is an inorganic salt composed of barium cations (Ba^{2+}) and phosphite anions. The phosphite ion can exist as hydrogen phosphite ($[\text{H}_2\text{PO}_3]^-$) or phosphite ($[\text{HPO}_3]^{2-}$), leading to different stoichiometric formulations such as $\text{Ba}(\text{H}_2\text{PO}_3)_2$ and BaHPO_3 .^[1] The most commonly synthesized and characterized form is the hemihydrate, $\text{Ba}(\text{H}_2\text{PO}_3)_2 \cdot 0.5\text{H}_2\text{O}$.^{[2][3]} This compound exists as a white crystalline solid and is notable for its solubility in water, which is in contrast to many other barium compounds.^[3]

Crystallographic Properties and Theoretical Density

The theoretical density of a crystalline solid is a fundamental property derived from its crystal structure. It is calculated using the formula:

$$\rho = (Z * M) / (V * N_a)$$

where:

- ρ is the theoretical density
- Z is the number of formula units per unit cell
- M is the molar mass of the compound
- V is the volume of the unit cell
- N_a is Avogadro's number ($6.022 \times 10^{23} \text{ mol}^{-1}$)

The crystallographic data for **barium phosphite** hemihydrate ($\text{Ba}(\text{H}_2\text{PO}_3)_2 \cdot 0.5\text{H}_2\text{O}$) has been determined through X-ray diffraction studies. The compound crystallizes in a monoclinic system with the space group $P2_1/c$.^[1] The asymmetric unit of this structure contains two Ba^{2+} cations, four H_2PO_3^- dihydrogen phosphite groups, and one water molecule.^[2]

A summary of the crystallographic data and the calculated theoretical density is presented in the table below.

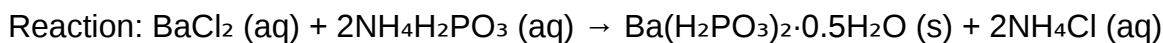
Parameter	Symbol	Value	Reference
Chemical Formula	Ba(H ₂ PO ₃) ₂ ·0.5H ₂ O	[1][2]	
Crystal System	Monoclinic	[1]	
Space Group	P2 ₁ /c	[1]	
Lattice Parameter (a)	a	6.486(1) Å	[1]
Lattice Parameter (b)	b	7.710(1) Å	[1]
Lattice Parameter (c)	c	8.172(2) Å	[1]
Angle (β)	β	104.72(3)°	[1]
Formula Units per Unit Cell	Z	4	[1]
Molar Mass	M	314.32 g/mol	
Unit Cell Volume	V	395.2 Å ³	[1]
Calculated Theoretical Density	ρ	5.28 g/cm ³	
Reported Calculated Density	5.42 g/cm ³	[1]	

Note: There is a slight discrepancy between the newly calculated theoretical density and the reported value. This could be due to rounding differences or minor variations in the constants used in the original calculation.

Experimental Protocols

Synthesis of Barium Phosphite Hemihydrate

Barium phosphite hemihydrate can be synthesized via a precipitation reaction in an aqueous solution.[3] A common method involves the reaction of barium chloride with ammonium phosphite.[3]



Another primary method for preparing **barium phosphite** involves the reaction of barium carbonate with phosphorous acid.^[3] This reaction typically yields the hemihydrate form.^[2]



Controlling the reaction temperature, between room temperature and 80°C, can enhance the reaction kinetics and improve the product yield.^[2]

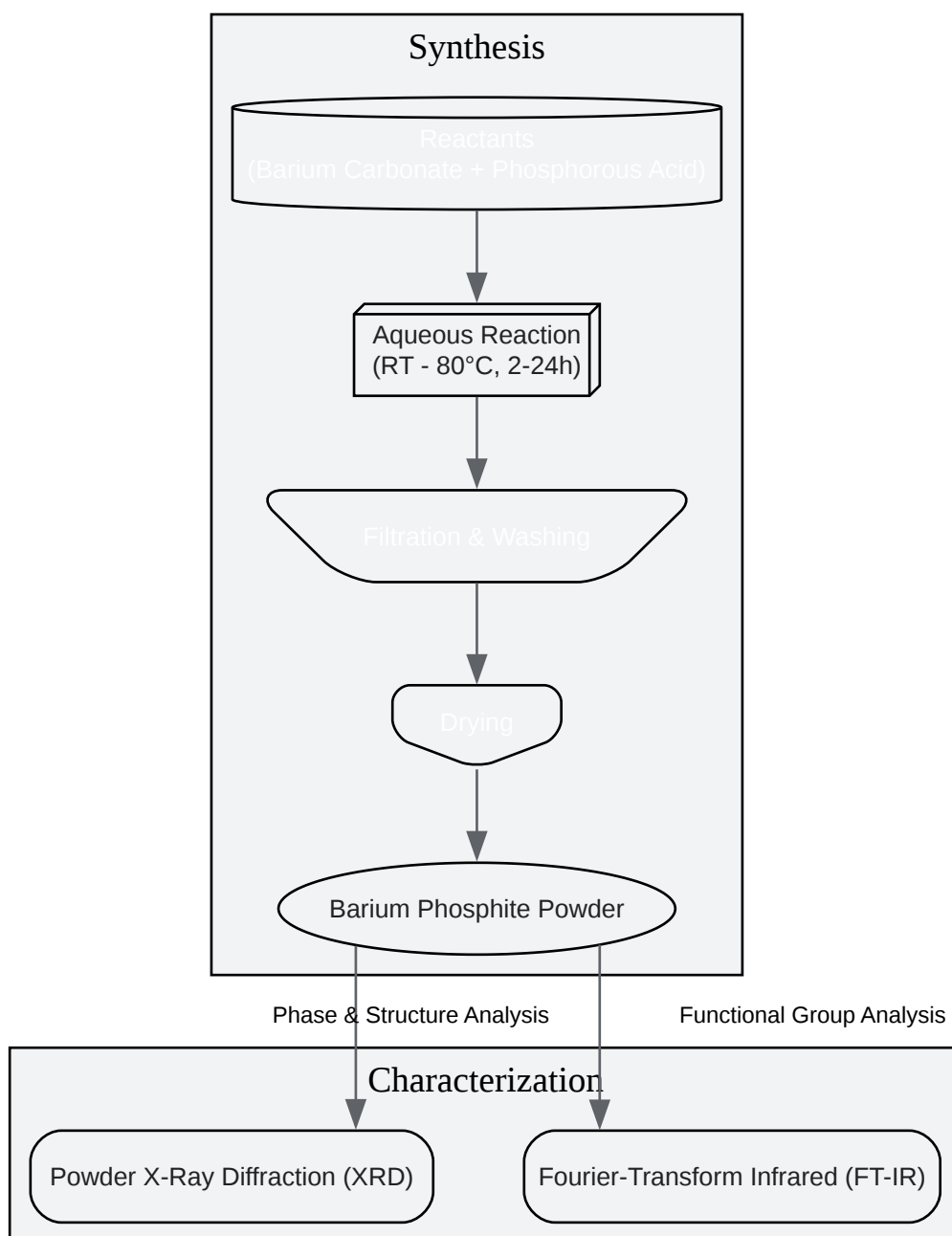
Characterization

The synthesized **barium phosphite** can be characterized using various analytical techniques:

- X-ray Diffraction (XRD): To confirm the phase purity and determine the crystal structure.^[2]
- Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the compound, such as the P-H and P-O bonds of the phosphite anion and the O-H bonds of the water molecule.^[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **barium phosphite**.



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Caption: Workflow for **Barium Phosphite** Synthesis and Characterization.

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- To cite this document: BenchChem. [A Technical Guide to the Theoretical Density of Barium Phosphite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164907#barium-phosphite-theoretical-density]

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